1-(Trimethylstannyl)-1H-pyrazole
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Overview
Description
1-(Trimethylstannyl)-1H-pyrazole is an organotin compound that features a pyrazole ring bonded to a trimethylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the trimethylstannyl group imparts unique reactivity to the pyrazole ring, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trimethylstannyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of pyrazole with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis apply. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, as well as efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylstannyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions with electrophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific examples are less common.
Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions with various dipolarophiles
Common Reagents and Conditions:
Electrophiles: Halogens, acyl chlorides, and other electrophilic reagents can react with the trimethylstannyl group.
Catalysts: Palladium and other transition metal catalysts are often used to facilitate these reactions.
Solvents: Aprotic solvents like THF, dichloromethane, and toluene are commonly used
Major Products:
Substituted Pyrazoles: Depending on the electrophile used, various substituted pyrazoles can be obtained.
Cycloadducts: Cycloaddition reactions yield diverse heterocyclic compounds
Scientific Research Applications
1-(Trimethylstannyl)-1H-pyrazole has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Material Science: The compound can be used to introduce tin-containing groups into polymers and other materials, imparting unique properties such as increased thermal stability.
Biological Studies:
Mechanism of Action
The mechanism of action of 1-(Trimethylstannyl)-1H-pyrazole in chemical reactions involves the activation of the trimethylstannyl group, which can act as a nucleophile or participate in transmetalation processes. In Stille coupling reactions, for example, the trimethylstannyl group transfers to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Trimethyltin Chloride: Another organotin compound used in similar synthetic applications
Trimethylstannyl Arylboronates: These compounds are used in cross-coupling reactions and share similar reactivity with 1-(Trimethylstannyl)-1H-pyrazole.
Uniqueness: this compound is unique due to the presence of the pyrazole ring, which can participate in additional types of reactions compared to simpler organotin compounds. This dual reactivity makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
45653-18-7 |
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Molecular Formula |
C6H12N2Sn |
Molecular Weight |
230.88 g/mol |
IUPAC Name |
trimethyl(pyrazol-1-yl)stannane |
InChI |
InChI=1S/C3H3N2.3CH3.Sn/c1-2-4-5-3-1;;;;/h1-3H;3*1H3;/q-1;;;;+1 |
InChI Key |
JEVYUPNXQZXXPA-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)N1C=CC=N1 |
Origin of Product |
United States |
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